molecular formula C18H19N5O4S B2598668 methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate CAS No. 2097899-14-2

methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate

Cat. No.: B2598668
CAS No.: 2097899-14-2
M. Wt: 401.44
InChI Key: MCBKTCWAEVIJJC-UHFFFAOYSA-N
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Description

Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate is a complex organic compound that features a combination of pyridine, pyrazole, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the carbamate or sulfamoyl groups.

    Substitution: Substituted derivatives where nucleophiles replace leaving groups.

Scientific Research Applications

Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl N-[4-[2-(4-pyridin-3-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-27-18(24)22-16-4-6-17(7-5-16)28(25,26)21-9-10-23-13-15(12-20-23)14-3-2-8-19-11-14/h2-8,11-13,21H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBKTCWAEVIJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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